3-Ethoxy-4-nitrophenol
Overview
Description
3-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C8H9NO4. It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-ethoxyphenol using nitric acid under controlled conditions. The reaction typically requires a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of cost-effective raw materials and optimized reaction conditions to achieve high yields. For instance, m-dichlorobenzene can be used as a starting material, which undergoes a series of reactions including nitration and subsequent substitution to form the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ethoxy group can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3-ethoxy-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
- 4-Nitrophenol
- 2-Ethoxy-4-nitrophenol
- 3-Methoxy-4-nitrophenol
Comparison: 3-Ethoxy-4-nitrophenol is unique due to the presence of both an ethoxy group and a nitro group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-nitrophenol lacks the ethoxy group, which affects its solubility and reactivity. Similarly, 2-ethoxy-4-nitrophenol has the ethoxy group in a different position, leading to variations in its chemical behavior .
Biological Activity
3-Ethoxy-4-nitrophenol (C8H9NO4) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications for environmental and health-related applications, drawing from diverse sources.
Synthesis of this compound
The production of this compound typically involves the nitration of m-dichlorobenzene followed by a conversion process that utilizes an alkaline environment. A notable method includes the use of concentrated sulfuric and nitric acids to facilitate the nitration, achieving a yield of up to 98.5% with high purity . This synthesis method is advantageous due to its lower cost and reduced environmental impact compared to traditional methods.
This compound is characterized by a nitro group and an ethoxy group attached to a phenolic structure, which influences its reactivity and biological interactions. The compound has been studied for its role in various biochemical pathways, particularly in microbial degradation processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt cellular processes in microorganisms. For instance, studies have demonstrated that nitrophenols can inhibit the growth of bacteria by interfering with their metabolic pathways .
Toxicological Effects
The compound's toxicity has been examined in several studies, particularly concerning its effects on human health and the environment. It is essential to evaluate the safety profile of this compound due to its potential harmful effects when exposed to biological systems. Toxicological assessments reveal that nitrophenols can induce oxidative stress and may be linked to genotoxicity in certain cell types .
Biodegradation Potential
Microorganisms such as Burkholderia sp. have shown the ability to degrade nitrophenolic compounds, including this compound. The degradation pathway involves specific enzymes like PNP 4-monooxygenase, which catalyzes the transformation of nitrophenols into less toxic products . This bioremediation potential highlights the importance of understanding microbial interactions with such compounds.
Case Studies
- Microbial Degradation : A study conducted on Burkholderia sp. strain SJ98 revealed that this strain could effectively degrade 3-methyl-4-nitrophenol, a related compound, through a series of enzymatic reactions involving PNP catabolism. This finding suggests that similar pathways may exist for this compound, indicating its biodegradability and potential for bioremediation applications .
- Toxicity Assessment : In vitro studies assessing the cytotoxic effects of nitrophenolic compounds on human cell lines have shown that exposure can lead to increased reactive oxygen species (ROS) generation, contributing to cellular damage and apoptosis . These findings underscore the need for careful handling and assessment of this compound in industrial applications.
Research Findings Summary Table
Properties
IUPAC Name |
3-ethoxy-4-nitrophenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNWONPKZLVYCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541650 | |
Record name | 3-Ethoxy-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64635-54-7 | |
Record name | 3-Ethoxy-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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